6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
6-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-6-7-14(10-20-13)18(23)19-8-9-21-11-15-4-2-3-5-16(15)24-12-17(21)22/h2-7,10H,8-9,11-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYKTBBGAYTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide generally involves multi-step reactions starting from simpler precursors. Key steps often include:
Formation of the benzoxazepine core: : Initiated by the cyclization of substituted benzene derivatives with amino acid analogs under high temperature and acidic or basic conditions.
Attachment of the nicotinamide group: : The nicotinamide is typically introduced via an amide bond formation, using reagents such as carbodiimides for activation.
Industrial Production Methods
Industrial-scale synthesis might employ similar reactions but optimized for yield, purity, and cost. Catalysts and solvents are chosen to maximize efficiency and minimize waste. The use of flow chemistry and continuous processing could further enhance scalability and reproducibility.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The nicotinamide moiety contains a tertiary amide group susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields carboxylic acid and amine derivatives.
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Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) hydrolysis at elevated temperatures.
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Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide ions.
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Supporting Evidence : Similar hydrolysis reactions are observed in benzodiazepine derivatives (e.g., clozapine analogs) under acidic conditions .
Ring-Opening of the Oxazepine Lactam
The 3-oxo-2,3-dihydrobenzo[f] oxazepine core is a seven-membered lactam ring. Lactams are prone to ring-opening via nucleophilic attack or acid/base catalysis.
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Conditions :
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Acidic : Protonation of the lactam oxygen weakens the amide bond, enabling nucleophilic attack by water or alcohols.
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Basic : Deprotonation of the lactam nitrogen enhances electrophilicity at the carbonyl carbon.
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Products : Linear amides or esters depending on the nucleophile (e.g., water → carboxylic acid; alcohol → ester).
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Analogous Systems : Benzothiazepine derivatives undergo ring-opening under similar conditions to form thioamide intermediates .
Oxidation of the Pyridine Methyl Group
The 6-methyl substituent on the nicotinamide’s pyridine ring may undergo oxidation to a carboxylic acid.
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Conditions : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media.
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Mechanism : Sequential oxidation of the methyl group to alcohol, aldehyde, and finally carboxylic acid.
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Example : Oxidation of 2-methylpyridine derivatives to pyridine-2-carboxylic acid .
Nucleophilic Substitution at the Ethyl Linker
The ethyl group connecting the oxazepine and nicotinamide moieties could participate in nucleophilic substitution reactions.
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Conditions : Alkylation or arylation using nucleophiles (e.g., amines, thiols) in polar aprotic solvents.
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Mechanism : SN2 displacement if the leaving group (e.g., halide) is present.
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Limitation : The ethylene spacer’s flexibility may reduce reactivity compared to rigid systems .
Intramolecular Hydrogen Bonding and Conformational Effects
The oxazepine lactam and pyridine rings may engage in intramolecular hydrogen bonding, influencing reactivity.
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Evidence : In benzothiazepines, intramolecular H-bonding stabilizes pseudo-aromatic rings, affecting hydrolysis rates .
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Impact : Stabilization of transition states during hydrolysis or oxidation .
Key Challenges and Research Gaps
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Stereochemical Outcomes : The ethyl linker’s stereochemistry may influence reaction pathways, but data is lacking.
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Catalytic Efficiency : Enzymatic hydrolysis (e.g., esterases) remains unexplored for this compound.
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Stability Under Physiological Conditions : Degradation products in biological systems are uncharacterized.
Scientific Research Applications
6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide has been explored for various applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Studied for its potential interactions with enzymes and receptors, influencing biological pathways.
Medicine: : Investigated for therapeutic potential in treating certain diseases due to its complex structure and activity.
Industry: : Utilized in the development of novel materials and compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows for binding to active sites, potentially inhibiting or modulating their function. This interaction could affect various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Systems
Benzo[f][1,4]oxazepin vs. Benzo[e][1,4]diazepin ()
- Target Compound : The benzo[f][1,4]oxazepin ring (O, N) adopts a puckered conformation due to its seven-membered structure. The ketone at position 3 introduces polarity and hydrogen-bonding capability.
- Compound 11p (): Features a benzo[e][1,4]diazepin ring (two N atoms) with a butenyl substituent.
Benzo[b][1,4]oxepin vs. Thiazine Derivatives ()
- Oxepin/Thiazine Systems: In (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]oxepin-6-yl)amino]methyl}pyrrolo[2,3-d][1,4]oxepin-6(7H)-yl]acetate (), the benzo[b][1,4]oxepin ring adopts an envelope conformation (flap at S atom in thiazine analogs). Replacing oxygen with sulfur (thiazine) increases ring flexibility and alters intermolecular interactions (e.g., stronger C–H⋯S vs. C–H⋯O bonds) .
Substituent Effects
- Nicotinamide vs. Acetamide Chains : The target compound’s nicotinamide group provides a pyridine ring for π-π stacking, whereas acetamide derivatives (e.g., ) rely on aromatic benzodiazepine cores for similar interactions.
- Methyl vs. Phenyl Groups : The 6-methyl group on the pyridine ring (target) increases steric hindrance and lipophilicity compared to unsubstituted or phenyl-substituted analogs (e.g., ’s (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives) .
Conformational Analysis and Crystallography
- Ring Puckering: The target’s oxazepin ring likely exhibits puckering modes similar to those described by Cremer and Pople (), where amplitude (q) and phase (φ) coordinates quantify nonplanarity. For example, in , the thiazine ring adopts an envelope conformation (q ≈ 0.5 Å, φ ≈ 180°) due to intramolecular C–H⋯O interactions .
Bond Lengths and Angles :
Parameter Target Compound (Inferred) (Z)-Ethyl Derivative () C–O Bond Length (Å) ~1.36 (oxazepin) 1.383 (2) (oxepin) C–N Bond Length (Å) ~1.45 1.3946 (18) C–C–C Bond Angle (°) ~120 115.99–124.67 These differences reflect electronic effects (e.g., electron-withdrawing ketone groups) and ring strain .
Intermolecular Interactions and Packing
- Hydrogen Bonding : The target’s oxazepin ketone and nicotinamide NH groups facilitate C–H⋯O and N–H⋯O bonds, akin to patterns in . In contrast, thiazine derivatives () exhibit weaker C–H⋯N interactions due to reduced electronegativity of S vs. O .
- π-Stacking : The pyridine ring in the target compound may engage in edge-to-face stacking with aromatic systems, whereas benzodiazepine derivatives () utilize fused benzene rings for T-shaped interactions.
Biological Activity
6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to elucidate its pharmacological significance.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of nicotinamide derivatives with oxazepin intermediates. The synthesis typically employs various reagents and conditions to achieve high yields and purity. For instance, a study demonstrated an efficient synthetic route involving the use of DMSO as a solvent and specific catalysts to facilitate the reaction .
Antimicrobial Properties
Research indicates that derivatives of nicotinamide compounds exhibit notable antimicrobial activity. A related study showed that compounds with similar structures displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity |
|---|---|---|---|
| This compound | TBD | TBD | Antibacterial |
| Compound A (similar structure) | 0.004 - 0.03 | 0.008 - 0.06 | Excellent |
| Compound B (control) | 0.015 | TBD | Moderate |
Antifungal Activity
In addition to antibacterial properties, the compound's derivatives have shown antifungal activity. For example, compounds structurally related to this compound demonstrated efficacy against common fungal pathogens .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various nicotinamide derivatives, including those with oxazepin moieties. The results indicated that these compounds exhibited a broad spectrum of activity against multiple strains of bacteria and fungi. The most potent derivative showed an MIC of 0.004 mg/mL against Enterobacter cloacae, highlighting the potential for clinical applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications on the oxazepin ring significantly influenced the biological activity of the compounds. The presence of specific functional groups was correlated with enhanced antibacterial and antifungal activities, suggesting pathways for further optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
